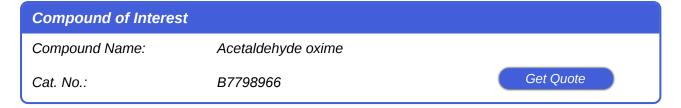


Spectroscopic Profile of Acetaldehyde Oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **acetaldehyde oxime**, a molecule of interest in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **acetaldehyde oxime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Acetaldehyde Oxime**



Chemical Shift (δ)	Multiplicity	Assignment	Solvent
9.0	Singlet	N-OH	CDCl ₃
7.456	Quartet	СН	CDCl ₃
6.841	Quartet	СН	CDCl ₃
1.888	Doublet	CH₃	CDCl ₃
1.865	Doublet	CH₃	CDCl ₃
7.516	Not specified	Н8	D ₂ O
1.839	Not specified	H5, H6, H7	D ₂ O

Note: **Acetaldehyde oxime** exists as a mixture of (E) and (Z) isomers, which can lead to distinct signals for the same proton in different isomeric forms. The presence of multiple signals for the CH and CH₃ groups in CDCl₃ is indicative of this isomerism. The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent dependent.

Table 2: ¹³C NMR Spectroscopic Data for **Acetaldehyde Oxime**

Chemical Shift (δ) ppm	Assignment	Solvent
154.087	C=N	D ₂ O
17.144	CH₃	D ₂ O

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Acetaldehyde Oxime



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Oxime (-NOH)
~2930	C-H stretch	Methyl (-CH₃)
1680 - 1600	C=N stretch	Imine
960 - 930	N-O stretch	Oxime (-NOH)

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Acetaldehyde Oxime

m/z	lon
59	[M] ⁺ (Molecular Ion)

Note: The molecular weight of **acetaldehyde oxime** (C₂H₅NO) is 59.07 g/mol .[2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **acetaldehyde oxime**.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **acetaldehyde oxime** for structural elucidation.

Materials:

- · Acetaldehyde oxime sample
- Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)
- 5 mm NMR tubes



- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of acetaldehyde oxime.[4]
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or D₂O) in a small vial.[4]
 - Vortex the mixture until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup (General Parameters for a 400 MHz Spectrometer):
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
 Perform automatic or manual shimming to optimize the magnetic field homogeneity.
 - ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: -2 to 12 ppm.
 - ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).



- Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: 0 to 200 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR in CDCl₃) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **acetaldehyde oxime**.

Method 1: Thin Film (for liquid or low-melting solid samples)

Materials:

- · Acetaldehyde oxime sample
- Salt plates (NaCl or KBr)
- Volatile solvent (e.g., methylene chloride)
- Pipette
- FTIR spectrometer

Procedure:

Sample Preparation:



- If the sample is a low-melting solid, gently warm it to a liquid state.
- Place one to two drops of the liquid acetaldehyde oxime onto the center of a clean, dry salt plate.[5]
- If using a solvent, dissolve a small amount (5-10 mg) of acetaldehyde oxime in a few
 drops of a volatile solvent like methylene chloride.[6] Apply a drop of this solution to a salt
 plate and allow the solvent to evaporate, leaving a thin film of the compound.[6][7]
- Place a second salt plate on top and gently rotate to create a thin, uniform film.[5][7]
- Data Acquisition:
 - Place the salt plate assembly in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Method 2: KBr Pellet (for solid samples)

Materials:

- Acetaldehyde oxime sample
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Thoroughly dry the KBr to remove any moisture.



- In a mortar, grind 1-2 mg of acetaldehyde oxime with approximately 100-200 mg of dry
 KBr.[1]
- The mixture should be a fine, homogeneous powder.
- Place the powder into the collar of a pellet press and apply pressure (typically 7-10 tons)
 for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **acetaldehyde oxime**.

Materials:

- Acetaldehyde oxime sample
- Volatile solvent (e.g., methanol or ethyl acetate)
- GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
- Microsyringe

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **acetaldehyde oxime** (e.g., 1 mg/mL) in a volatile solvent.
- Instrument Setup (General Parameters):

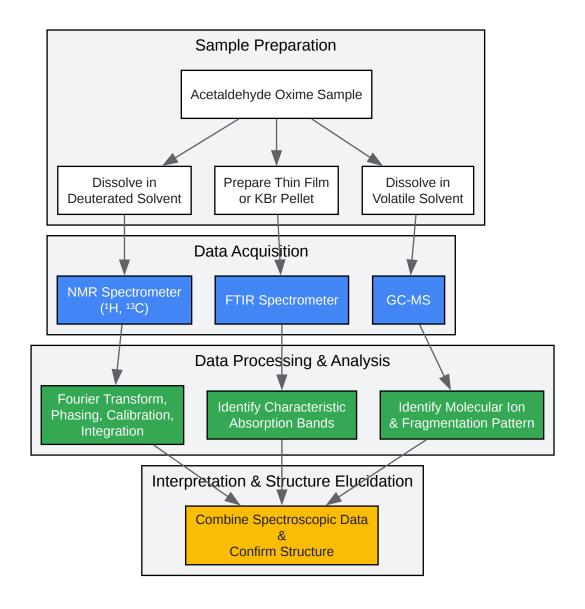


- Gas Chromatograph (GC):
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.
 - Injection Volume: 1 μL.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Acquisition and Analysis:
 - Inject the sample into the GC-MS.
 - The instrument will separate the components of the sample in the GC column and then ionize and detect them in the MS.
 - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **acetaldehyde oxime**.





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Caption: Workflow for Spectroscopic Analysis.

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